N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide
Description
Chemical Structure: The compound (CAS: 898408-59-8) features a benzo[d][1,3]dioxol (methylenedioxyphenyl) group linked via an acetamide bridge to a 3-(benzylsulfonyl)-substituted indole moiety. Its molecular formula is C₂₅H₂₂N₂O₅S, with a molecular weight of 462.5 g/mol .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-benzylsulfonylindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c27-24(25-18-10-11-21-22(12-18)31-16-30-21)14-26-13-23(19-8-4-5-9-20(19)26)32(28,29)15-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVODWIRTQLEEQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C19H18N2O5S, with a molecular weight of 386.4 g/mol. Its structure features a benzodioxole moiety linked to an indole derivative via a sulfonamide group, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzodioxole structure followed by sulfonylation and acetamide formation. Various synthetic pathways have been explored, including metal-catalyzed reactions that enhance yield and purity.
Anticancer Activity
Research indicates that this compound exhibits considerable cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected tumor cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT-116 (colon) | 16.19 | |
| MCF-7 (breast) | 17.16 | |
| A549 (lung) | 25.00 | |
| HeLa (cervical) | 30.00 |
These results indicate that the compound may disrupt cellular proliferation mechanisms, possibly through apoptosis induction or cell cycle arrest.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies demonstrate its ability to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α from activated macrophages. The extent of this activity appears to vary depending on the specific inflammatory model used.
Case Studies
- In Vitro Studies : In a study evaluating the effects on cancer cell lines, this compound was tested against various solid tumors. Results indicated significant cytotoxicity with mechanisms involving apoptosis and inhibition of proliferation pathways.
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound in reducing tumor size and inflammation markers in conditions such as rheumatoid arthritis and cancer-induced cachexia.
- Mechanistic Studies : Further investigations into the mechanism of action revealed that this compound may interact with specific molecular targets involved in cancer cell signaling pathways, leading to reduced cell viability and increased apoptosis rates.
Comparison with Similar Compounds
Key Findings and Implications
Functional Group Impact: Sulfonyl vs. Thioether: The target compound’s benzylsulfonyl group (electron-withdrawing) contrasts with the K-series’ benzylthio (thioether, electron-donating). Sulfonyl groups enhance metabolic stability and solubility compared to thioethers, which may oxidize to sulfoxides/sulfones .
Synthetic Accessibility :
- The K-series demonstrates high yields (37–90%) via straightforward substitution reactions, suggesting scalability for agricultural use . In contrast, the target compound’s sulfonylation step (if required) may involve harsher conditions or lower yields.
Biological Activity: IDO1 Inhibition (Compound 28): The benzimidazole derivative’s IDO1 inhibitory activity highlights the role of heterocyclic cores in targeting enzymatic pathways, a feature unexplored in the target compound . Antimicrobial Potential (SW-C165): Structural similarity to SW-C165 suggests the target compound could be evaluated against bacterial pathogens like Salmonella .
Commercial Availability :
- The formyl-substituted analog () is commercially available, emphasizing the demand for benzo[d][1,3]dioxol-acetamide derivatives in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
